molecular formula C12H17NO2 B000875 Ciclopirox CAS No. 29342-05-0

Ciclopirox

Cat. No. B000875
CAS RN: 29342-05-0
M. Wt: 207.27 g/mol
InChI Key: SCKYRAXSEDYPSA-UHFFFAOYSA-N
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Patent
US03972888

Procedure details

20 g of 4-methyl-6-cyclohexyl-2-pyrone, 8 g of hydroxylamine sulfate and 50 g of imidazole were heated to 90° C. Further 10 g of hydroxylamine sulfate were added portionwise in the course of 3 hours. After a reaction time of 5 hours, the mixture was worked up. 11.8 g of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone melting at 143° C were obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[O:5][C:4](=O)[CH:3]=1.S(O)(O)(=O)=O.[NH2:20][OH:21].N1C=CN=C1>>[OH:21][N:20]1[C:6]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:7][C:2]([CH3:1])=[CH:3][C:4]1=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC(OC(=C1)C1CCCCC1)=O
Name
Quantity
8 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
50 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
ON1C(C=C(C=C1C1CCCCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.